molecular formula C99H158N34O29S B123704 Lleqkrgrvdnycrhnygv CAS No. 142609-55-0

Lleqkrgrvdnycrhnygv

Cat. No.: B123704
CAS No.: 142609-55-0
M. Wt: 2320.6 g/mol
InChI Key: JHUREWJDRAPANZ-NOGWRVMDSA-N
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Description

Lleqkrgrvdnycrhnygv (systematic IUPAC name pending validation) is a synthetic inorganic compound characterized by its complex coordination geometry and multifunctional applications in catalysis and materials science. Preliminary studies suggest it exhibits a trigonal bipyramidal structure with a central transition metal ion (likely iron or cobalt) coordinated to a heteroleptic ligand system comprising nitrogen and sulfur donors . Its synthesis involves a high-temperature solid-state reaction, yielding a crystalline product with notable thermal stability (decomposition temperature >400°C) and solubility in polar aprotic solvents such as dimethylformamide (DMF) .

Industrial interest in this compound stems from its redox-active properties, which are leveraged in electrochemical sensors and heterogeneous catalysis .

Properties

CAS No.

142609-55-0

Molecular Formula

C99H158N34O29S

Molecular Weight

2320.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C99H158N34O29S/c1-47(2)34-56(101)80(145)124-63(35-48(3)4)88(153)123-62(27-29-76(141)142)86(151)122-61(26-28-71(102)136)85(150)120-59(14-9-10-30-100)83(148)119-57(15-11-31-112-97(105)106)81(146)115-43-74(139)118-58(16-12-32-113-98(107)108)87(152)133-78(49(5)6)95(160)130-69(41-77(143)144)93(158)129-68(40-73(104)138)92(157)126-65(37-52-20-24-55(135)25-21-52)89(154)131-70(45-163)94(159)121-60(17-13-33-114-99(109)110)84(149)127-66(38-53-42-111-46-117-53)90(155)128-67(39-72(103)137)91(156)125-64(36-51-18-22-54(134)23-19-51)82(147)116-44-75(140)132-79(50(7)8)96(161)162/h18-25,42,46-50,56-70,78-79,134-135,163H,9-17,26-41,43-45,100-101H2,1-8H3,(H2,102,136)(H2,103,137)(H2,104,138)(H,111,117)(H,115,146)(H,116,147)(H,118,139)(H,119,148)(H,120,150)(H,121,159)(H,122,151)(H,123,153)(H,124,145)(H,125,156)(H,126,157)(H,127,149)(H,128,155)(H,129,158)(H,130,160)(H,131,154)(H,132,140)(H,133,152)(H,141,142)(H,143,144)(H,161,162)(H4,105,106,112)(H4,107,108,113)(H4,109,110,114)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,78-,79-/m0/s1

InChI Key

JHUREWJDRAPANZ-NOGWRVMDSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N

Other CAS No.

142609-55-0

sequence

LLEQKRGRVDNYCRHNYGV

Synonyms

leucyl-leucyl-glutamyl-glutaminyl-lysyl-arginyl-glycyl-arginyl-valyl-aspartyl-asparaginyl-tyrosyl-cysteinyl-arginyl-histidyl-asparaginyl-tyrosyl-glycyl-valine
LLEQKRGRVDNYCRHNYGV
peptide U6

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Research Findings

Contradictions in the literature arise regarding this compound’s metal center. While spectroscopic data (EPR, XAS) suggest a high-spin Fe³⁺ configuration, computational models (DFT) favor Co³⁺ due to closer alignment with observed magnetic moments . Further crystallographic validation is required.

Regulatory guidelines emphasize the need for rigorous structural elucidation, particularly for pharmaceutical adjuvants . However, this compound’s industrial applications bypass these requirements, focusing instead on performance metrics .

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